molecular formula C5H8N2O B14267619 Pyridin-4-amine;hydrate CAS No. 158868-13-4

Pyridin-4-amine;hydrate

Cat. No.: B14267619
CAS No.: 158868-13-4
M. Wt: 112.13 g/mol
InChI Key: KASVQZWALBABKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridin-4-amine;hydrate: is an organic compound with the chemical formula C₅H₆N₂·H₂O. It is a derivative of pyridine, where an amino group is attached to the fourth carbon atom of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Condensation Reactions: Pyridin-4-amine can be synthesized through the condensation of 4-chloropyridine with ammonia.

    Reduction Reactions: Another method involves the reduction of 4-nitropyridine using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Pyridin-4-amine is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the synthesis of pharmaceuticals and agrochemicals .

Biology: In biological research, pyridin-4-amine is used to study potassium channels. It acts as a potassium channel blocker, which helps in understanding the function and regulation of these channels in cells .

Medicine: Pyridin-4-amine is used in the treatment of multiple sclerosis. It improves nerve conduction by blocking potassium channels, which enhances the release of neurotransmitters .

Industry: The compound is used in the production of dyes, pigments, and other fine chemicals. It is also used as an intermediate in the synthesis of various industrial chemicals .

Mechanism of Action

Pyridin-4-amine exerts its effects by blocking voltage-gated potassium channels. This action prolongs the duration of action potentials in neurons, leading to increased neurotransmitter release at the neuromuscular junction. The compound binds to the potassium channels and prevents the efflux of potassium ions, thereby enhancing nerve conduction .

Comparison with Similar Compounds

Uniqueness: Pyridin-4-amine is unique due to its specific position of the amino group, which significantly influences its chemical reactivity and biological activity. Its ability to block potassium channels makes it particularly valuable in medical research and treatment .

Properties

CAS No.

158868-13-4

Molecular Formula

C5H8N2O

Molecular Weight

112.13 g/mol

IUPAC Name

pyridin-4-amine;hydrate

InChI

InChI=1S/C5H6N2.H2O/c6-5-1-3-7-4-2-5;/h1-4H,(H2,6,7);1H2

InChI Key

KASVQZWALBABKA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1N.O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.